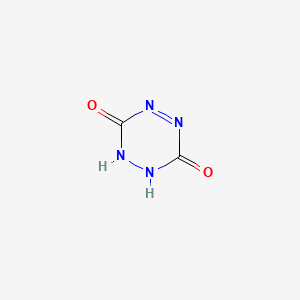
1,2-Dihydro-1,2,4,5-tetrazine-3,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dihydro-1,2,4,5-tetrazine-3,6-dione is a heterocyclic compound that belongs to the tetrazine family. Tetrazines are known for their unique chemical properties and have been extensively studied for their applications in various fields, including materials science, medicinal chemistry, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dihydro-1,2,4,5-tetrazine-3,6-dione can be synthesized through several methods. One common approach involves the reaction of hydrazine with nitriles, followed by oxidation. For example, the Pinner synthesis is a well-known method where hydrazine reacts with benzonitrile, followed by mild oxidation to yield the desired tetrazine .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydro-1,2,4,5-tetrazine-3,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, such as tetrazine dicarboxylates.
Reduction: Reduction reactions can yield dihydrotetrazine intermediates.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the tetrazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, nitriles, and oxidizing agents such as potassium permanganate or hydrogen peroxide. Reaction conditions typically involve mild temperatures and controlled environments to ensure selective and efficient transformations .
Major Products
Major products formed from these reactions include multi-substituted pyridazines, which are valuable intermediates in organic synthesis and pharmaceutical development .
Scientific Research Applications
1,2-Dihydro-1,2,4,5-tetrazine-3,6-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,2-Dihydro-1,2,4,5-tetrazine-3,6-dione involves its ability to participate in cycloaddition reactions, particularly the inverse electron demand Diels-Alder reaction. This reaction allows the compound to form stable adducts with various dienophiles, leading to the formation of pyridazine derivatives . The molecular targets and pathways involved in its biological activities are still under investigation, but preliminary studies suggest interactions with specific enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
3,6-Diphenyl-1,2,4,5-tetrazine: Known for its use in organic synthesis and materials science.
3,6-Di-2-pyridyl-1,2,4,5-tetrazine: Utilized in the preparation of coordination polymers and as an electron-deficient diene.
3,6-Dithienyl-1,2,4,5-tetrazine: Employed in the design of photoactive materials and optoelectronic devices.
Uniqueness
1,2-Dihydro-1,2,4,5-tetrazine-3,6-dione is unique due to its specific reactivity in cycloaddition reactions and its potential biological activities. Its ability to form stable adducts with various dienophiles makes it a valuable compound in synthetic chemistry and drug development .
Properties
CAS No. |
81930-28-1 |
|---|---|
Molecular Formula |
C2H2N4O2 |
Molecular Weight |
114.06 g/mol |
IUPAC Name |
1,2-dihydro-1,2,4,5-tetrazine-3,6-dione |
InChI |
InChI=1S/C2H2N4O2/c7-1-3-5-2(8)6-4-1/h(H,3,4,7)(H,5,6,8) |
InChI Key |
ZADDOLMZJIKTGH-UHFFFAOYSA-N |
Canonical SMILES |
C1(=O)NNC(=O)N=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![p-[(p-Anilinophenyl)azo]phenol](/img/structure/B14428902.png)
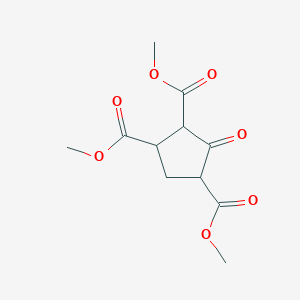
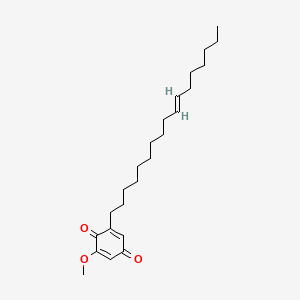

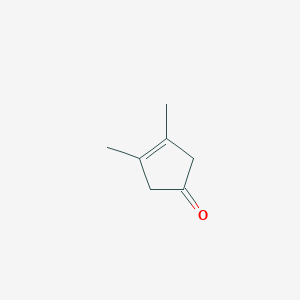

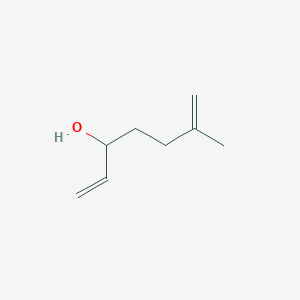
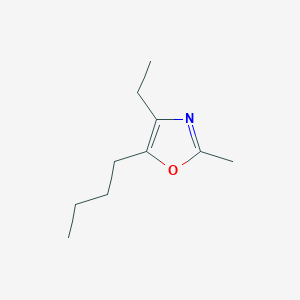

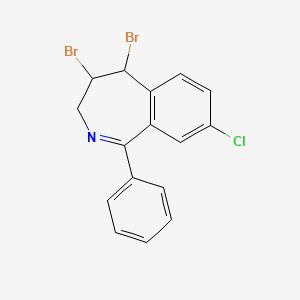
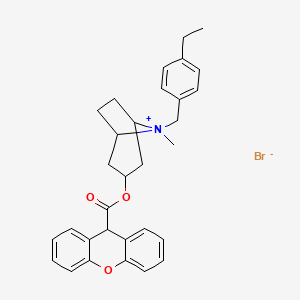
![3-(3-Azabicyclo[3.1.0]hexan-1-yl)phenol](/img/structure/B14428950.png)
![5-[(Benzyloxy)methylidene]bicyclo[2.2.1]hept-2-ene](/img/structure/B14428954.png)

